Manogepix (also known as Manogepix or E1210), chemically identified as 3-(3-(4-(((pyridin-2-yl)oxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-amine, is a novel antifungal agent under development for the treatment of invasive fungal infections. [, , , , , , , , , , , , ] It is the active moiety of fosmanogepix (APX001), a prodrug designed to enhance the pharmacological properties of manogepix. [, , , , , , , , , ] Manogepix represents a first-in-class antifungal with a unique mechanism of action, targeting fungal glycosylphosphatidylinositol (GPI) biosynthesis. [, , , , , , , , ] This mechanism provides a broad spectrum of activity against diverse fungal pathogens, including species exhibiting resistance to existing antifungal classes. [, , , , , , , , , , , , , , , ] Manogepix exhibits promising in vitro and in vivo activity against Candida species (except Candida krusei), Aspergillus species, and challenging molds such as Fusarium, Scedosporium, and some Mucorales. [, , , , , , , , , , , , , , , , , , , , , , , ]
Clinical Trials: Ongoing and future clinical trials are crucial to further evaluate the safety, efficacy, and optimal dosing regimens of fosmanogepix in human patients. [, , , , , , ] Phase 2 clinical trials are underway for invasive candidiasis/candidemia, Candida auris infections, and invasive aspergillosis. [, , ] The results of these trials will determine the clinical utility of fosmanogepix and its potential role in addressing the growing challenge of invasive fungal infections.
Resistance Mechanisms: Investigating the potential for resistance development to manogepix is crucial for its long-term effectiveness. [, ] Studies exploring the genetic and molecular mechanisms underlying reduced susceptibility to manogepix, such as those highlighting efflux pump-mediated mechanisms, are vital for guiding strategies to mitigate the emergence of resistance. [, ]
Spectrum of Activity: Expanding the knowledge of manogepix's activity spectrum to encompass less common and emerging fungal pathogens is essential. [, , , ] Investigations into its efficacy against pathogens like Talaromyces marneffei, endemic mycoses, and various rare molds will broaden its therapeutic potential and provide valuable alternatives for managing difficult-to-treat fungal infections. [, , , ]
Drug Formulation and Delivery: Optimizing the formulation and delivery of fosmanogepix is crucial for maximizing its therapeutic efficacy. [, ] Research exploring alternative administration routes, sustained-release formulations, and targeted delivery strategies will contribute to improving patient compliance, reducing dosage frequency, and potentially expanding its clinical applications.
Structure-Activity Relationships: Investigating the structure-activity relationships of manogepix and its analogs will guide the development of next-generation Gwt1 inhibitors with enhanced potency, improved pharmacological properties, and expanded activity spectrums. [] Understanding how specific structural modifications affect its antifungal activity will pave the way for developing more effective and tailored therapies for invasive fungal infections.
APX001A was developed by Eisai Co., Ltd. and is part of a new class of antifungal agents aimed at addressing the growing issue of antifungal resistance. Its classification as an antifungal agent positions it within a critical area of research, especially given the increasing incidence of fungal infections in immunocompromised patients.
The synthesis of APX001A involves several advanced chemical processes. The initial steps include the formation of key intermediates through reactions such as Suzuki coupling and nucleophilic substitutions. Notably, the synthesis employs Boc-protected chloromethylisoxazole derivatives, which are subjected to various coupling reactions with boronic acids to yield diverse analogs.
The detailed synthesis process has been documented in various studies, emphasizing its complexity and the need for precise control over reaction conditions to achieve high yields and purity of APX001A .
The molecular structure of APX001A features a unique isoxazole ring system that is critical for its antifungal activity. The compound's structure can be depicted as follows:
The structural integrity and specific functional groups contribute significantly to its mechanism of action against fungal pathogens .
APX001A undergoes various chemical reactions that facilitate its antifungal properties:
APX001A exerts its antifungal effects primarily through the inhibition of Gwt1, an enzyme crucial for synthesizing glycosylphosphatidylinositol anchors. By blocking this pathway, APX001A disrupts the synthesis of essential components required for fungal cell membrane integrity, leading to:
In vitro studies have demonstrated that APX001A is effective against a wide range of fungal pathogens, including resistant strains .
APX001A exhibits several notable physical and chemical properties:
These properties are critical for understanding how APX001A can be effectively used in clinical settings .
APX001A has significant potential applications in clinical settings:
Invasive fungal infections (IFIs) cause >1.7 million deaths annually, with mortality rates exceeding 50% in cryptococcal meningitis and invasive aspergillosis despite available therapies [5] [6]. Cryptococcus neoformans, Candida auris, and Aspergillus fumigatus—classified as WHO "critical priority" pathogens—exhibit rising incidence due to expanded immunocompromised populations (e.g., transplant recipients, oncology patients) [6] [8]. The clinical management is complicated by diagnostic delays, biofilm formation, and central nervous system penetration challenges. For instance, C. auris outbreaks persist due to environmental resilience and misidentification by conventional laboratory methods [3].
Existing antifungals face four key limitations:
Table 1: Resistance Mechanisms in Key Fungal Pathogens
Pathogen | Azole Resistance | Echinocandin Resistance | Polyene Resistance |
---|---|---|---|
Candida glabrata | ERG11 mutations, efflux pumps | FKS1/FKS2 hotspot mutations | Rare |
Aspergillus fumigatus | Cyp51A mutations (TR34/L98H) | Intrinsic (low susceptibility) | Intrinsic in A. terreus |
Candida auris | ABC transporters, ERG11 alterations | FKS1 mutations | ERG3 deletions |
Glycosylphosphatidylinositol (GPI) anchors tether >120 proteins to the fungal cell wall, mediating adhesion, biofilm formation, and host immune evasion [6] [9]. Gwt1—a conserved inositol acyltransferase—catalyzes palmitoylation during GPI maturation, an essential step absent in humans [9]. Genetic deletion of GWT1 is lethal in fungi but tolerable in mammals via the homologous PIG-W protein, which shares only 24% sequence identity [4] [9]. APX001A (manogepix) inhibits Gwt1 with >500-fold selectivity over PIG-W, minimizing off-target toxicity [9]. This enzyme's conservation across Candida, Aspergillus, and rare molds positions it as a broad-spectrum target.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7